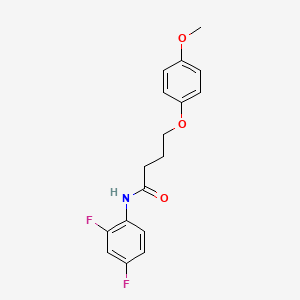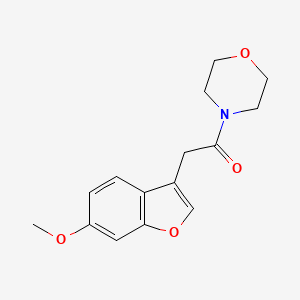
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole, also known as PPT, is a heterocyclic compound with a thiadiazole ring. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
作用機序
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole is a potent inhibitor of PKC, which is a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, and apoptosis. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole inhibits PKC by binding to the regulatory domain of the enzyme, which prevents its activation. This results in the inhibition of downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects. In cancer cells, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole induces apoptosis and cell cycle arrest by inhibiting PKC and downstream signaling pathways. In Alzheimer's disease, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole improves cognitive function and reduces amyloid beta accumulation by inhibiting PKC and modulating the activity of various enzymes involved in amyloid beta metabolism. In diabetic animals, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole improves insulin sensitivity and reduces blood glucose levels by activating AMP-activated protein kinase (AMPK) and modulating the activity of various enzymes involved in glucose metabolism.
実験室実験の利点と制限
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has some limitations for lab experiments. It is a highly reactive compound and can easily oxidize, which can lead to the formation of unwanted byproducts. Additionally, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the research on 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. Another area of interest is the investigation of the potential therapeutic applications of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the development of novel drug delivery systems for 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole could improve its efficacy and reduce its side effects. Overall, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has significant potential for the development of new therapeutics for various diseases, and further research in this area is warranted.
合成法
The synthesis of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with acetic anhydride in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has also been studied for its potential use in Alzheimer's disease, where it has been shown to improve cognitive function and reduce amyloid beta accumulation. Additionally, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
特性
IUPAC Name |
3-phenyl-5-pyrrolidin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-2-6-10(7-3-1)11-13-12(16-14-11)15-8-4-5-9-15/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWNNNXWNHBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-pyrrolidin-1-yl-1,2,4-thiadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)



![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)

![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)


![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)



